

# 4-Chloroisoquinolin-5-amine as an intermediate for kinase inhibitors

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Chloroisoquinolin-5-amine

Cat. No.: B1603229

[Get Quote](#)

## The Strategic Advantage of the 4-Chloroisoquinolin-5-amine Scaffold

The utility of **4-Chloroisoquinolin-5-amine** lies in its distinct, orthogonally reactive functional groups. This dual functionality allows for sequential, controlled modifications to build molecular complexity and fine-tune pharmacological properties.

- C4-Position (Chloro Group): The electron-withdrawing nature of the isoquinoline nitrogen activates the C4-position, making the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.<sup>[2]</sup> This site is typically exploited to introduce moieties that occupy the hinge-binding region of a kinase active site, a critical interaction for potent inhibition.
- C5-Position (Amine Group): The primary amine is a versatile nucleophile, readily participating in reactions such as amide bond formation, urea synthesis, sulfonylation, and reductive amination. This position is ideal for introducing side chains that can extend into the solvent-exposed region of the ATP-binding pocket, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

This inherent reactivity profile makes the scaffold particularly suitable for developing inhibitors of key oncogenic kinases, including the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is frequently dysregulated in human cancers.<sup>[3][4]</sup>

## Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of this key intermediate.

| Property          | Value                                                                                                                | Source              |
|-------------------|----------------------------------------------------------------------------------------------------------------------|---------------------|
| CAS Number        | 651310-21-3                                                                                                          | <a href="#">[5]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> CIN <sub>2</sub>                                                                       | <a href="#">[5]</a> |
| Molecular Weight  | 178.62 g/mol                                                                                                         | <a href="#">[6]</a> |
| Appearance        | Solid                                                                                                                | <a href="#">[5]</a> |
| Purity            | Typically ≥98%                                                                                                       | <a href="#">[5]</a> |
| Storage           | Store at 4°C, protect from light.<br><a href="#">[5]</a> The compound may be moisture-sensitive. <a href="#">[7]</a> |                     |
| Solubility        | Good solubility in polar organic solvents like DMSO and DMF.<br><a href="#">[7]</a>                                  |                     |

## The PI3K/Akt/mTOR Signaling Pathway: A Prime Target

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[\[8\]](#)[\[9\]](#) Its aberrant activation is a hallmark of many cancers, making it a high-priority target for therapeutic intervention.[\[3\]](#)[\[4\]](#) Inhibitors derived from **4-chloroisouquinolin-5-amine** can be designed to block the ATP-binding site of PI3K or mTOR, thereby halting the downstream signaling cascade that drives tumor progression.



[Click to download full resolution via product page](#)

**Caption:** The PI3K/Akt/mTOR signaling pathway and points of intervention.

## Synthesis of Kinase Inhibitor Scaffolds: Protocols

The following protocols provide step-by-step methodologies for the elaboration of **4-chloroisoquinolin-5-amine** into more complex structures representative of common kinase inhibitor cores.

## Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol details the reaction of the C4-chloro group with an aniline nucleophile, a key step in constructing many PI3K and other kinase inhibitors. The aniline serves as a surrogate for more complex amines that would be used in a drug discovery campaign.

Causality Behind Experimental Choices:

- Solvent: A high-boiling point polar aprotic solvent like n-butanol or dioxane is used to facilitate the reaction, which often requires elevated temperatures to overcome the activation energy of the SNAr reaction.
- Acid Catalyst: A catalytic amount of strong acid (e.g., HCl) protonates the isoquinoline nitrogen, further activating the C4 position towards nucleophilic attack and increasing the reaction rate.
- Inert Atmosphere: While not always strictly necessary, using an inert atmosphere (N<sub>2</sub> or Ar) is good practice to prevent potential oxidative side reactions of the electron-rich aniline at high temperatures.
- Work-up: The basic work-up with NaHCO<sub>3</sub> neutralizes the acid catalyst and removes any unreacted starting amine hydrochloride salts into the aqueous phase.



[Click to download full resolution via product page](#)

**Caption:** General workflow for the SNAr reaction.

Materials and Reagents

| Reagent                          | CAS No.     | Amount  | Molar Eq. |
|----------------------------------|-------------|---------|-----------|
| 4-Chloroisoquinolin-5-amine      | 651310-21-3 | 1.0 g   | 1.0       |
| 3-Ethynyl-4-methylaniline        | 73335-53-2  | 0.81 g  | 1.1       |
| n-Butanol                        | 71-36-3     | 20 mL   | -         |
| Conc. Hydrochloric Acid (HCl)    | 7647-01-0   | ~0.1 mL | cat.      |
| Ethyl Acetate (EtOAc)            | 141-78-6    | 100 mL  | -         |
| Saturated aq. NaHCO <sub>3</sub> | 144-55-8    | 50 mL   | -         |
| Brine                            | N/A         | 50 mL   | -         |
| Anhydrous Sodium Sulfate         | 7757-82-6   | ~5 g    | -         |

### Step-by-Step Procedure

- Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-chloroisoquinolin-5-amine** (1.0 g, 5.6 mmol) and 3-ethynyl-4-methylaniline (0.81 g, 6.2 mmol).
- Add n-butanol (20 mL) followed by one drop of concentrated HCl.
- Place the flask under a nitrogen atmosphere.
- Reaction: Heat the mixture to reflux (approx. 118°C) and stir vigorously.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.
- Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

- Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.
- Wash the organic layer with saturated aqueous NaHCO<sub>3</sub> solution (2 x 25 mL) and then with brine (1 x 50 mL).
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, N-(3-ethynyl-4-methylphenyl)isoquinoline-4,5-diamine.
- Characterization: Confirm the structure and purity of the final compound using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and LC-MS analysis.

## Protocol 2: Urea Formation at the C5-Position

This protocol demonstrates the functionalization of the C5-amine to install a urea moiety, a common hydrogen-bond donor/acceptor feature in kinase inhibitors that often interacts with the ribose-phosphate backbone of ATP.

### Causality Behind Experimental Choices:

- Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is aprotic and relatively non-polar, preventing side reactions with the highly reactive isocyanate.
- Base: A non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to scavenge the HCl that would otherwise be formed if the starting amine was used as a hydrochloride salt, and to facilitate the reaction.
- Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction of the highly reactive isocyanate, then allowed to warm to room temperature to ensure the reaction proceeds to completion.

### Materials and Reagents

| Reagent                         | CAS No.   | Amount | Molar Eq. |
|---------------------------------|-----------|--------|-----------|
| Product from Protocol 1         | N/A       | 1.0 g  | 1.0       |
| tert-Butyl isocyanate           | 1609-86-5 | 0.38 g | 1.1       |
| Anhydrous Dichloromethane (DCM) | 75-09-2   | 20 mL  | -         |
| Triethylamine (TEA)             | 121-44-8  | 0.5 mL | 1.0       |

### Step-by-Step Procedure

- Reaction Setup: Dissolve the product from Protocol 1 (1.0 g, 3.6 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0°C using an ice bath.
- Add triethylamine (0.5 mL, 3.6 mmol) followed by the dropwise addition of tert-butyl isocyanate (0.38 g, 4.0 mmol).
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
- Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed.
- Work-up: Quench the reaction by adding 10 mL of water.
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
- Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
- Isolation and Purification: Filter and concentrate the solution under reduced pressure. The resulting crude product can often be purified by trituration with diethyl ether or hexanes, or by flash column chromatography if necessary.

- Characterization: Confirm the final structure of 1-(5-((3-ethynyl-4-methylphenyl)amino)isoquinolin-4-yl)-3-(tert-butyl)urea by NMR and mass spectrometry.

## Summary of Target Activity

Derivatives synthesized from the **4-chloroisoquinolin-5-amine** scaffold have shown potent activity against various kinases. The specific substitutions at the C4 and C5 positions dictate the ultimate potency and selectivity profile.

| Scaffold Type             | Target Kinase(s)                                                                               | Representative IC <sub>50</sub> Range | Therapeutic Area            |
|---------------------------|------------------------------------------------------------------------------------------------|---------------------------------------|-----------------------------|
| 4-Anilino-isoquinolines   | PI3K $\alpha$ , PI3K $\delta$ <a href="#">[3]</a> <a href="#">[10]</a><br><a href="#">[11]</a> | 10 - 200 nM                           | Oncology                    |
| 4-Anilino-isoquinolines   | mTOR <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[12]</a>                              | 20 - 500 nM                           | Oncology                    |
| Isoquinoline Sulfonamides | ROCK <a href="#">[13]</a>                                                                      | 50 nM - 1 $\mu$ M                     | Glaucoma,<br>Cardiovascular |
| General Isoquinolines     | CDK4, Src, Abl <a href="#">[14]</a> <a href="#">[15]</a>                                       | 1 - 100 nM                            | Oncology                    |

Note: IC<sub>50</sub> values are representative and highly dependent on the specific analog synthesized.

## Conclusion

**4-Chloroisoquinolin-5-amine** is a powerful and versatile intermediate for the synthesis of kinase inhibitors. Its orthogonal reactivity allows for the systematic and logical construction of complex molecules tailored to interact with specific kinase targets. The protocols and strategic insights provided herein serve as a robust foundation for researchers aiming to leverage this scaffold in the development of next-generation targeted therapeutics. By understanding the chemical principles behind each synthetic step, drug discovery teams can more efficiently navigate the path from initial hit to clinical candidate.

## References

- Zeid, et al. (2019). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K- $\delta$  inhibitors, cytotoxic agents. King Saud University.
- LookChem. (n.d.). 4-chloro-1-isoquinolinamine.

- BenchChem. (2025). Comparative Analysis of Isoquinoline-Based ROCK Inhibitors: A Guide for Researchers.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis.
- Wang, et al. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLoS ONE.
- Solomon, et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- De Borggraeve, et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank.
- Hu, et al. (2024). Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. Journal of Molecular Liquids.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- Wikipedia. (n.d.). mTOR inhibitors.
- Ding, et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3K $\alpha$  inhibition. Bioorganic & Medicinal Chemistry.
- [mTOR inhibitor]. (2012). Gan To Kagaku Ryoho. Cancer & Chemotherapy.
- (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). Journal of American Science.
- Zhang, et al. (2022). Overview of Research into mTOR Inhibitors. Molecules.
- Hennequin, et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry.
- Chen, et al. (2022). Discovery of Novel PI3K $\delta$  Inhibitors Based on the p110 $\delta$  Crystal Structure. Molecules.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3K $\alpha$  inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [mTOR inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloroisoquinolin-5-amine | 651310-21-3 [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 9. bocsci.com [bocsci.com]
- 10. arabjchem.org [arabjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Chloroisoquinolin-5-amine as an intermediate for kinase inhibitors]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603229#4-chloroisoquinolin-5-amine-as-an-intermediate-for-kinase-inhibitors>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)